2-(Isoindolin-2-yl)acetic acid
Overview
Description
2-(Isoindolin-2-yl)acetic acid is an organic compound characterized by the presence of an isoindoline moiety attached to an acetic acid group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The isoindoline structure imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Isoindoline derivatives have been found to interact with various receptors, including the dopamine receptor d2 . These interactions suggest a potential application as therapeutic agents .
Mode of Action
It’s suggested that isoindoline derivatives can bind with high affinity to multiple receptors . This binding could lead to changes in cellular processes and responses. For instance, some isoindolines have shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Biochemical Pathways
Indole derivatives, which share a similar structure with isoindoline, have been found to affect a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(Isoindolin-2-yl)acetic acid could potentially influence multiple biochemical pathways.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoindolin-2-yl)acetic acid typically involves the reaction of isoindoline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoindoline attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Isoindolin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the isoindoline moiety to its reduced form, such as isoindoline-1,3-dione.
Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, or halides can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Reduced isoindoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-(Isoindolin-2-yl)acetic acid has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Comparison with Similar Compounds
Isoindoline-1,3-dione: A structurally related compound with different oxidation states.
Indole-3-acetic acid: A plant hormone with a similar acetic acid group but different heterocyclic structure.
Phthalimide: Another isoindoline derivative with distinct chemical properties.
Uniqueness: 2-(Isoindolin-2-yl)acetic acid is unique due to its combination of the isoindoline and acetic acid functionalities, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUNEPIRTFDGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359267 | |
Record name | (1,3-Dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363165-80-4 | |
Record name | (1,3-Dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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